molecular formula C19H17FN4O5S B2906824 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 533869-57-7

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2906824
CAS RN: 533869-57-7
M. Wt: 432.43
InChI Key: YWNFAMSUZKNDHO-UHFFFAOYSA-N
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Description

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.

Scientific Research Applications

Medicinal Chemistry: Drug Discovery

This compound is utilized in the field of medicinal chemistry for the discovery of new drugs. Its structure is conducive to binding with various biological targets, which can be exploited to develop medications for diseases that involve these targets. The oxadiazole and sulfonyl functional groups are particularly interesting for their potential interactions with enzymes and receptors .

Pharmacology: Metabolism Studies

Researchers use this compound to study drug metabolism and pharmacokinetics. By understanding how it is metabolized in the body, scientists can predict the behavior of similar compounds and design drugs that are more effective and have fewer side effects .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound serves as a model to study enzyme inhibition. It can help in identifying new inhibitory mechanisms that could lead to the development of novel inhibitors for enzymes that are therapeutic targets .

Material Science: Sensor Development

The unique structure of this compound makes it suitable for the development of sensors. For instance, it could be used in the creation of biosensors that detect specific biological molecules or changes in the environment .

Chemical Biology: Protein Binding Studies

In chemical biology, it is used to investigate protein binding. The compound’s ability to bind selectively to certain proteins can be harnessed to study protein function and to identify potential drug targets .

Analytical Chemistry: Chromatography

This compound can be used as a standard in chromatographic methods to help identify and quantify similar compounds in complex mixtures. Its distinct chemical properties allow for precise separations in analytical techniques .

Organic Chemistry: Synthesis of Derivatives

Organic chemists may use this compound as a starting point for the synthesis of a wide range of derivatives. By modifying its structure, researchers can create new compounds with desired properties for further study .

Computational Chemistry: Molecular Modeling

Finally, in computational chemistry, this compound is used for molecular modeling studies. Its structure can be computationally manipulated to predict the properties and reactivity of novel compounds before they are synthesized in the lab .

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O5S/c20-15-5-1-14(2-6-15)18-22-23-19(29-18)21-17(25)13-3-7-16(8-4-13)30(26,27)24-9-11-28-12-10-24/h1-8H,9-12H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNFAMSUZKNDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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